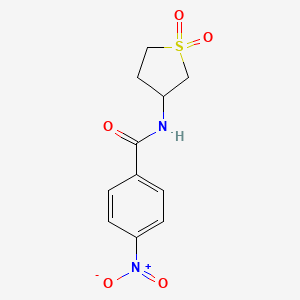

N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide, also known as DTNB, is a chemical compound that has been widely used in scientific research. DTNB is a yellow crystalline powder that is soluble in water and organic solvents. It is a thiol-reactive compound that is commonly used to measure the concentration of thiol-containing molecules in biological samples. DTNB has a wide range of applications in biochemistry, pharmacology, and toxicology.

Wissenschaftliche Forschungsanwendungen

GIRK Channel Activators

This compound has been used in the discovery and characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . This could have potential applications in the treatment of various neurological disorders.

Antifungal Agents

The compound has shown promising results as an antifungal agent. In particular, it has been found to be effective against Rhizopus oryzae, a type of black fungus . This could be particularly useful in the treatment of fungal infections.

Antibacterial Agents

In addition to its antifungal properties, the compound has also been found to have antibacterial properties . This could make it a valuable tool in the fight against bacterial infections.

Pesticides and Antioxidants

Metal salts of heterocyclic dithiocarbamates (DTC), such as potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate, are of potential interest in applications such as pesticides and antioxidants . This compound could therefore have potential applications in agriculture and food preservation.

Drug Development

Synthesis Optimization

The compound has been used in studies aimed at optimizing the synthesis of dithiocarbamates . This could have implications for the production of a wide range of chemicals.

Wirkmechanismus

Target of Action

The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzamide acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels by N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzamide affects the GPCR signaling pathways . The downstream effects of this activation include modulation of cell excitability, which can influence various physiological processes .

Pharmacokinetics

The pharmacokinetic properties of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzamide, including its absorption, distribution, metabolism, and excretion (ADME), have been evaluated in tier 1 DMPK assays . The compound has been found to display nanomolar potency as a GIRK1/2 activator with improved metabolic stability .

Result of Action

The activation of GIRK channels by N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzamide results in changes in cell excitability . This can have various molecular and cellular effects, depending on the specific physiological context .

Eigenschaften

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5S/c14-11(12-9-5-6-19(17,18)7-9)8-1-3-10(4-2-8)13(15)16/h1-4,9H,5-7H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCGCRFQAPOVEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B2472379.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dioxalate](/img/structure/B2472381.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acetamide](/img/structure/B2472383.png)

![7-(furan-2-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2472393.png)